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The burgeoning field of dermatology is increasingly turning to natural sources for novel

bioactive compounds. Among these, marine seaweed extracts have emerged as a promising

frontier, demonstrating a wide spectrum of pharmacological activities with significant potential

for the prevention and treatment of various skin conditions. This technical guide provides an in-

depth analysis of the current scientific evidence, focusing on the anti-inflammatory, antioxidant,

anti-aging, and skin-whitening properties of these extracts. Detailed experimental protocols and

elucidated signaling pathways are presented to facilitate further research and development in

this area.

Core Pharmacological Activities and Bioactive
Compounds
Seaweeds, broadly classified into brown (Phaeophyceae), red (Rhodophyceae), and green

(Chlorophyceae) algae, are rich sources of unique bioactive molecules. These compounds,

including polysaccharides, polyphenols (notably phlorotannins in brown algae), pigments (such

as fucoxanthin), peptides, and mycosporine-like amino acids (MAAs), are responsible for the

diverse dermatological benefits observed in preclinical and clinical studies.[1][2][3]

Anti-Inflammatory Effects
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Chronic inflammation is a key pathological feature of many skin disorders, including atopic

dermatitis (AD), psoriasis, and acne.[4][5] Seaweed extracts, particularly those rich in fucoidans

and phlorotannins, have demonstrated potent anti-inflammatory properties.[6][7] Fucoidan, a

sulfated polysaccharide from brown seaweed, has been shown to reduce inflammatory cell

infiltration and ear swelling in mouse models of AD.[8][9] Studies have also indicated that

fucoidan can inhibit the adhesion of Staphylococcus aureus, a bacterium often implicated in

exacerbating AD, to the skin.[4] Furthermore, extracts from various seaweeds have been

shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO),

interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in cell-based assays.[10][11]

Antioxidant Activity
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the

skin's antioxidant defense mechanisms, is a major contributor to premature skin aging

(photoaging) and other skin pathologies.[7][12] Seaweed-derived compounds, including

phlorotannins, fucoxanthin, and polysaccharides, are powerful antioxidants that can neutralize

free radicals and protect the skin from oxidative damage.[7][12] The antioxidant capacity of

seaweed extracts is frequently evaluated using assays such as the 2,2-diphenyl-1-

picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical

scavenging assays.[13][14]

Anti-Aging Properties
The anti-aging effects of seaweed extracts are multifaceted, targeting key mechanisms of skin

aging. These include the inhibition of enzymes that degrade the extracellular matrix, such as

collagenase and elastase, which are responsible for the breakdown of collagen and elastin,

leading to wrinkle formation and loss of skin elasticity.[15][16] Extracts from brown seaweeds

like Ecklonia cava and Sargassum serratifolium have shown significant inhibitory activity

against these enzymes.[15] Additionally, the antioxidant properties of seaweed compounds

contribute to their anti-aging effects by mitigating UV-induced photodamage.[17]

Skin Whitening and Hyperpigmentation Control
Hyperpigmentation disorders, such as melasma and age spots, are characterized by the

overproduction of melanin. Tyrosinase is the key enzyme in the melanin synthesis pathway,

and its inhibition is a primary strategy for developing skin-whitening agents.[18][19] Numerous

studies have demonstrated the potent tyrosinase inhibitory activity of seaweed extracts,
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particularly from brown algae.[13][20] For instance, extracts from Ecklonia cava and

Sargassum siliquastrum have shown tyrosinase inhibitory effects comparable to kojic acid, a

well-known skin-whitening agent.[13][20] Phlorotannins are among the key compounds

responsible for this activity.[21]

Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the

dermatological activities of seaweed extracts.

Table 1: Antioxidant Activity of Seaweed Extracts

Seaweed
Species

Extract Type Assay IC50 Value Reference

Fucus

vesiculosus
Ethanolic DPPH 0.608 mg/mL [13]

Ulva clathrata Methanolic DPPH
0.715 ± 0.078

mg/mL
[22]

Sargassum

macrocarpum
Hot-water ABTS 1.0 ± 0.0 mg/mL [10]

Sargassum

macrocarpum
Hot-water DPPH

6.50 ± 0.3

mg/mL
[10]

Ulva australis

(peptide TGTW)
- ABTS 0.14 mM [23]

Table 2: Anti-Inflammatory Activity of Seaweed Extracts

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 18 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7139466/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12245914/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7139466/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12245914/
https://www.researchgate.net/figure/of-skin-pathology-associated-with-defects-in-NF-kB-Created-with-BioRendercom_fig2_367195126
https://pmc.ncbi.nlm.nih.gov/articles/PMC7139466/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3941885/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9774442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9774442/
https://www.mdpi.com/1660-3397/21/9/469
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1249998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seaweed
Species

Extract
Type

Assay
Concentrati
on

%
Inhibition/R
eduction

Reference

Turbinaria

ornata
Methanolic

HRBC

membrane

stabilization

500 µg/mL ~81% [11]

Laminaria

ochroleuca
Ethanol-water

HRBC

protection
- 44.9 ± 1.6% [24]

Sargassum

macrocarpum
Hot-water

NO

production

(LPS-

stimulated

RAW 264.7)

20 µg/mL 43.1% [10]

Sargassum

macrocarpum
Hot-water

IL-6

production

(LPS-

stimulated

RAW 264.7)

20 µg/mL 45.0% [10]

Sargassum

macrocarpum
Hot-water

IL-6

production

(TNF-α/IFN-

γ-stimulated

HaCaT)

20 µg/mL 84.1% [10]

Table 3: Enzyme Inhibitory Activity of Seaweed Extracts
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Seaweed
Species

Extract Type Target Enzyme IC50 Value Reference

Ecklonia cava - Tyrosinase 4.38 µg/mL [13]

Sargassum

sagamianum
Methanolic Collagenase -

Moderate to

significant

inhibition at 10-

100 µg/mL

Sargassum

serratifolium
- Collagenase 87.58 µg/mL [15]

Ecklonia cava - Collagenase 95.08 µg/mL [15]

Padina

gymnospora
- Elastase 260.05 µg/mL [15]

Ulva australis

(peptide NRDY)
- Collagenase 0.95 mM [23]

Ulva australis

(peptide RDRF)
- Collagenase 0.84 mM [23]

Key Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the

dermatological activities of seaweed extracts.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the

stable DPPH radical, causing a color change from purple to yellow.[1]

Materials:

DPPH (2,2-diphenyl-1-picrylhydrazyl)

Methanol or ethanol (spectrophotometric grade)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 18 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7139466/
https://www.e-fas.org/archive/view_article?pid=fas-27-11-783
https://www.e-fas.org/archive/view_article?pid=fas-27-11-783
https://www.e-fas.org/archive/view_article?pid=fas-27-11-783
https://www.mdpi.com/1660-3397/21/9/469
https://www.mdpi.com/1660-3397/21/9/469
https://acmeresearchlabs.in/2024/02/23/dpph-scavenging-assay-protocol-detailed-procedure/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1249998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Test seaweed extract

Positive control (e.g., Ascorbic acid, Trolox)

96-well microplate

Microplate reader

Procedure:

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

Keep the solution in a dark bottle to prevent degradation.

Sample preparation: Dissolve the seaweed extract in the same solvent used for the DPPH

solution to prepare a stock solution. Prepare a series of dilutions from the stock solution.

Assay:

In a 96-well plate, add a specific volume of each extract dilution to the wells.

Add an equal volume of the DPPH solution to each well.

For the blank, use the solvent instead of the extract.

For the positive control, use a known antioxidant like ascorbic acid at various

concentrations.

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17]

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Calculation: The percentage of DPPH radical scavenging activity is calculated using the

following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where

A_control is the absorbance of the DPPH solution without the sample, and A_sample is the

absorbance of the DPPH solution with the sample.

IC50 Determination: The IC50 value (the concentration of the extract that scavenges 50% of

the DPPH radicals) is determined by plotting the percentage of scavenging activity against
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the extract concentrations.[13]

Nitric Oxide (NO) Scavenging Assay (Anti-inflammatory)
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-

inflammatory mediator, typically in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g.,

RAW 264.7). The amount of NO is determined by measuring the accumulation of its stable

metabolite, nitrite, in the culture supernatant using the Griess reagent.[25][26]

Materials:

RAW 264.7 macrophage cell line

Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

Lipopolysaccharide (LPS)

Test seaweed extract

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-

naphthyl)ethylenediamine dihydrochloride in water)

Sodium nitrite (for standard curve)

96-well cell culture plate

Microplate reader

Procedure:

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1%

penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow

them to adhere for 24 hours.

Treatment:

Pre-treat the cells with various concentrations of the seaweed extract for 1-2 hours.
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Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control (cells with media

only) and a positive control (cells with LPS only) should be included.

Nitrite Measurement:

After incubation, collect 50 µL of the cell culture supernatant from each well.

Add 50 µL of the Griess reagent to each supernatant sample.

Incubate at room temperature for 10-15 minutes in the dark.

Measurement: Measure the absorbance at 540 nm using a microplate reader.

Calculation: The concentration of nitrite is determined using a standard curve prepared with

known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as: %

Inhibition = [(NO_LPS - NO_sample) / NO_LPS] x 100 Where NO_LPS is the nitrite

concentration in the LPS-stimulated group, and NO_sample is the nitrite concentration in the

extract-treated and LPS-stimulated group.

Collagenase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of collagenase, an

enzyme that degrades collagen.[27][28]

Materials:

Collagenase from Clostridium histolyticum

Collagenase substrate (e.g., N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala, FALGPA)

Tricine buffer

Test seaweed extract

Positive control (e.g., 1,10-Phenanthroline)

96-well UV-transparent microplate

Spectrophotometer or microplate reader
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Procedure:

Preparation of Solutions:

Prepare a solution of collagenase in Tricine buffer.

Prepare a solution of the collagenase substrate (FALGPA) in the same buffer.

Dissolve the seaweed extract and the positive control in a suitable solvent and then dilute

with the buffer.

Assay:

In a 96-well plate, add the buffer, the test extract (or positive control), and the collagenase

solution.

Incubate the mixture at room temperature for 15 minutes.

Initiate the reaction by adding the collagenase substrate solution to each well.

Measurement: Immediately measure the decrease in absorbance at 345 nm kinetically for

10-20 minutes at 37°C. The hydrolysis of FALGPA by collagenase leads to a decrease in

absorbance.

Calculation: The percentage of collagenase inhibition is calculated using the following

formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 Where

Rate_control is the rate of the reaction without the inhibitor, and Rate_sample is the rate of

the reaction with the inhibitor.

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition

against the extract concentrations.

Tyrosinase Inhibition Assay
This assay evaluates the ability of a compound to inhibit tyrosinase, the key enzyme in

melanogenesis. The assay typically uses mushroom tyrosinase and L-DOPA as a substrate.

[18][29]
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Materials:

Mushroom tyrosinase

L-DOPA (L-3,4-dihydroxyphenylalanine)

Phosphate buffer (pH 6.8)

Test seaweed extract

Positive control (e.g., Kojic acid)

96-well microplate

Microplate reader

Procedure:

Preparation of Solutions:

Prepare a solution of mushroom tyrosinase in phosphate buffer.

Prepare a solution of L-DOPA in the same buffer.

Dissolve the seaweed extract and the positive control in a suitable solvent and then dilute

with the buffer.

Assay:

In a 96-well plate, add the phosphate buffer, the test extract (or positive control), and the

tyrosinase solution.

Incubate the mixture at room temperature for 10 minutes.

Initiate the reaction by adding the L-DOPA solution to each well.

Measurement: Measure the formation of dopachrome by reading the absorbance at 475-490

nm at regular intervals for a set period.
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Calculation: The percentage of tyrosinase inhibition is calculated as follows: % Inhibition =

[((A_control - A_control_blank) - (A_sample - A_sample_blank)) / (A_control -

A_control_blank)] x 100 Where A_control is the absorbance of the enzyme reaction without

inhibitor, A_control_blank is the absorbance without the enzyme, A_sample is the

absorbance of the enzyme reaction with the inhibitor, and A_sample_blank is the absorbance

of the sample without the enzyme.

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition

against the extract concentrations.

Signaling Pathways in Dermatological Activities
The dermatological effects of seaweed extracts are mediated through the modulation of key

intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear

Factor-kappa B (NF-κB) pathways are central to skin inflammation, aging, and melanogenesis.

[30][31][32]

MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates various cellular processes,

including inflammation, proliferation, and apoptosis. In the skin, exposure to UV radiation and

other stressors can activate the MAPK pathway, leading to increased production of matrix

metalloproteinases (MMPs) that degrade collagen and elastin, contributing to skin aging.[4][20]

Certain seaweed extracts have been shown to inhibit the phosphorylation of key components

of the MAPK pathway, such as ERK, JNK, and p38, thereby mitigating inflammatory responses

and photoaging.[33][34]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 18 Tech Support

https://www.researchgate.net/figure/Diagram-of-MAPK-mediated-skin-aging-Phosphorylated-MAPK-activated-by-ROS-inhibits_fig4_393093947
https://www.researchgate.net/figure/Inhibitory-effect-of-SCF-on-MAPK-and-NF-kB-molecular-mediators-in-TNF-a-IFN-g-stimulated_fig3_358299644
https://www.researchgate.net/figure/Schematic-illustration-of-molecular-signaling-pathways-involved-in-skin-aging-Both_fig2_372393441
https://www.researchgate.net/figure/Signaling-pathway-of-MAPK-in-UV-induced-skin-photodamage-affected-by-ROS-UV-irradiation_fig5_377361213
https://pmc.ncbi.nlm.nih.gov/articles/PMC12245914/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8954520/
https://scholarworks.bwise.kr/cau/bitstream/2019.sw.cau/38185/1/Red%20Seaweed%20%28Eucheuma%20cottonii%29%20Extract%20Promotes%20Human%20Keratinocyte%20Migration%20via%20p38%20Mitogen-Activated%20Protein%20Kinase%20Phosphorylation.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1249998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


UV Radiation / Oxidative Stress

ROS

MAPKKK
(e.g., ASK1, MEKK1)

MAPKK
(e.g., MKK3/6, MKK4/7, MEK1/2)

MAPK
(p38, JNK, ERK)

AP-1 (c-Jun/c-Fos)

MMPs (Collagenase, Elastase) Pro-inflammatory Cytokines
(TNF-α, IL-6)

Collagen Degradation Inflammation

Seaweed Extracts
(Phlorotannins, Fucoidan)

inhibit

inhibit

Click to download full resolution via product page

Caption: MAPK signaling pathway in skin aging and inflammation.
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NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the immune and inflammatory responses in the skin.

[7][8] Activation of this pathway leads to the transcription of numerous pro-inflammatory genes,

including cytokines, chemokines, and adhesion molecules.[7] In its inactive state, NF-κB is

sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by

inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the

nucleus and initiate gene transcription.[5] Seaweed extracts, particularly fucoidans, have been

shown to suppress NF-κB activation by inhibiting the degradation of IκBα and preventing the

nuclear translocation of the p65 subunit of NF-κB.[31][35]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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